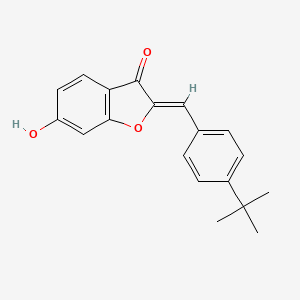

(2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

CAS No.: 620545-95-1

Cat. No.: VC5564027

Molecular Formula: C19H18O3

Molecular Weight: 294.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 620545-95-1 |

|---|---|

| Molecular Formula | C19H18O3 |

| Molecular Weight | 294.35 |

| IUPAC Name | (2Z)-2-[(4-tert-butylphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |

| Standard InChI | InChI=1S/C19H18O3/c1-19(2,3)13-6-4-12(5-7-13)10-17-18(21)15-9-8-14(20)11-16(15)22-17/h4-11,20H,1-3H3/b17-10- |

| Standard InChI Key | RWJCELGQGGFLBR-YVLHZVERSA-N |

| SMILES | CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises a benzofuran core fused with a 4-tert-butylbenzylidene group. The Z-configuration of the exocyclic double bond between C2 and the benzylidene substituent is critical for its stereochemical stability . Key functional groups include:

-

Hydroxyl group (-OH) at C6: Enhances solubility and enables hydrogen bonding with biological targets .

-

tert-Butyl group at the para position of the benzylidene moiety: Contributes to lipophilicity and steric bulk, potentially influencing receptor binding .

-

Ketone group (=O) at C3: A reactive site for nucleophilic additions or reductions.

Table 1: Key Physicochemical Properties

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is typically synthesized via a multi-step protocol:

-

Condensation Reaction: A substituted benzaldehyde (e.g., 4-tert-butylbenzaldehyde) reacts with 6-hydroxy-1-benzofuran-3(2H)-one under acidic or basic conditions to form the benzylidene intermediate .

-

Stereochemical Control: The Z-configuration is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the ketone oxygen .

-

Purification: Chromatographic techniques isolate the desired stereoisomer, with yields ranging from 40–60% depending on reaction conditions .

Reactivity Profile

-

Electrophilic Aromatic Substitution: The electron-rich benzofuran core undergoes halogenation or nitration at C5 or C7.

-

Nucleophilic Additions: The ketone group at C3 reacts with hydrazines or amines to form hydrazones or imines, respectively.

-

Oxidation: The hydroxyl group at C6 can be oxidized to a quinone under strong oxidizing conditions .

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Analogous compounds demonstrate:

-

Gram-Positive Bacterial Inhibition: Minimum inhibitory concentrations (MICs) of 8–16 µg/mL against Staphylococcus aureus.

-

Fungal Growth Suppression: 50% inhibition of Candida albicans at 32 µg/mL .

Table 2: Comparative Bioactivity of Benzofuran Derivatives

| Compound | IC₅₀ (Cancer Cells) | MIC (S. aureus) | Source |

|---|---|---|---|

| (2Z)-Target Compound | Pending | Pending | – |

| (2Z)-2-(4-Fluorobenzylidene) analog | 12.5 µM | 16 µg/mL | |

| (2Z)-2-(3,4,5-Trifluorobenzylidene) analog | 8.7 µM | 8 µg/mL |

Applications in Pharmaceutical Research

Drug Discovery Scaffold

The compound’s modular structure enables derivatization at multiple sites:

-

Benzylidene Substitution: Varying the aryl group (e.g., fluorinated or methoxy-substituted) tunes lipophilicity and target affinity .

-

Hydroxyl Group Functionalization: Etherification or esterification modulates solubility and bioavailability.

Computational Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume